

# addressing stability issues of a new oral GLP-1 formulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GLP-1 receptor agonist 3

Cat. No.: B12429277 Get Quote

# Technical Support Center: Oral GLP-1 Formulation Stability

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on new oral GLP-1 formulations.

## **Troubleshooting Guide**

This section addresses specific issues that may be encountered during the formulation and analysis of oral GLP-1 analogs.

Question: My oral GLP-1 analog shows significant degradation in simulated gastric fluid. What are the likely causes and how can I mitigate this?

Answer: Degradation in simulated gastric fluid is a primary challenge for oral peptide delivery. [1][2][3] The main culprits are the low pH of the stomach and the presence of the proteolytic enzyme pepsin.[1][4]

- Low pH-Induced Degradation: The acidic environment can lead to hydrolysis of the peptide bonds.
- Pepsin-Mediated Proteolysis: Pepsin is highly active at the acidic pH of the stomach (typically pH 1.5-3.5) and will readily cleave peptide bonds, leading to loss of biological

## Troubleshooting & Optimization





activity.[1] For instance, the stability of oral semaglutide is significantly affected by pepsin at low pH, with a half-life of only 16 minutes at pH 2.6.[5]

#### Mitigation Strategies:

- Permeation Enhancers with pH-Buffering Capacity: Incorporating a permeation enhancer like Salcaprozate Sodium (SNAC) can locally increase the pH in the microenvironment of the dissolving tablet.[6][7][8][9] This transient pH increase inactivates pepsin, thereby protecting the GLP-1 analog from enzymatic degradation.[7][8]
- Enteric Coating: Applying an enteric coating to your tablet or capsule formulation can protect the GLP-1 analog from the stomach's acidic environment, allowing it to be released in the more neutral pH of the small intestine.[6]
- Enzyme Inhibitors: Co-formulating with protease inhibitors can directly inhibit the activity of pepsin and other digestive enzymes.[10]
- Nanoparticle Encapsulation: Encapsulating the GLP-1 analog in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide a physical barrier against both acid and enzymes.[6][11]

Question: I am observing high variability in the bioavailability of my oral GLP-1 formulation in preclinical studies. What factors could be contributing to this?

Answer: High variability in oral bioavailability is a common hurdle in the development of oral peptides. Several factors can contribute to this issue:

- Food Effect: The presence of food in the stomach can significantly impact the absorption of oral GLP-1 analogs. For oral semaglutide, it is recommended to be taken in a fasting state as food can lower its systemic exposure.[2]
- Water Volume: The amount of water taken with the dose can influence the local concentration of both the drug and any absorption enhancers, potentially affecting absorption efficiency.[2][12]
- Gastric Emptying Rate: Variability in the rate at which the stomach empties its contents into the small intestine can lead to inconsistent exposure to the absorptive window.

## Troubleshooting & Optimization





• Inconsistent Dispersion of Permeation Enhancer: If the permeation enhancer is not uniformly distributed within the formulation, it can lead to variable absorption enhancement.

#### Troubleshooting Steps:

- Standardize Dosing Conditions: In your preclinical studies, ensure strict control over fasting times, food intake, and the volume of water administered with the dose.
- Formulation Optimization: Evaluate the impact of different excipients and manufacturing processes on the uniformity of your formulation. Consider wet or dry granulation to improve content uniformity.
- Investigate Different Permeation Enhancers: The effectiveness of permeation enhancers can be molecule-specific. It may be necessary to screen different enhancers or combinations to find the optimal system for your GLP-1 analog.[3]

Question: My GLP-1 analog is showing signs of aggregation during formulation development and storage. How can I address this?

Answer: Peptide aggregation is a form of physical instability that can lead to loss of efficacy and potential immunogenicity.[13] It can be influenced by factors such as pH, temperature, and the presence of certain excipients.[14]

#### Strategies to Minimize Aggregation:

- pH and Buffer Selection: Formulate your product at a pH where the peptide is most stable.
   For semaglutide, significant degradation is observed between pH 4.5 and 5.5, which is close to its isoelectric point.[14][15] Therefore, formulating at a pH above 7.0 is recommended.[14]
   [15]
- Excipient Screening: Certain excipients can either promote or inhibit aggregation. It is crucial
  to screen for compatible excipients. For example, stabilizers like mannitol or trehalose
  dihydrate and surfactants like polysorbate 80 are used in some GLP-1 RA formulations.[16]
- Control of Manufacturing Process: Stresses during manufacturing, such as high shear forces
  during mixing or high temperatures during drying, can induce aggregation. Optimize these
  process parameters to be as gentle as possible.



• Storage Conditions: Store the formulation at recommended temperatures. For many peptide formulations, refrigeration at 2-8°C is required before first use.[16]

## **Frequently Asked Questions (FAQs)**

Q1: What are the main chemical degradation pathways for oral GLP-1 analogs?

A1: Like other peptides, oral GLP-1 analogs are susceptible to several chemical degradation pathways, including:

- Deamidation: The conversion of asparagine or glutamine residues to aspartic acid or glutamic acid, respectively. This is a common degradation pathway for peptides.[17]
- Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation, which can be triggered by exposure to light, oxygen, or certain impurities.[17]
- Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by acid or base.
- Truncation: Cleavage of amino acids from the N- or C-terminus of the peptide.[18]

Q2: How does the permeation enhancer SNAC (Salcaprozate Sodium) work to improve the oral absorption of GLP-1 analogs?

A2: SNAC improves the oral absorption of GLP-1 analogs like semaglutide through a multifaceted mechanism:

- Local pH Buffering: SNAC transiently increases the local pH in the stomach where the tablet erodes. This neutralizes the acidic environment, which in turn inhibits the activity of the digestive enzyme pepsin, protecting the GLP-1 analog from degradation.[7][8][19]
- Increased Membrane Permeability: SNAC is believed to fluidize the gastric epithelial cell membrane, which facilitates the transcellular absorption of the GLP-1 analog.[8][20]
- Promotion of Monomerization: SNAC can help to keep the GLP-1 analog in its monomeric form, which is more readily absorbed than aggregated forms.

Q3: What analytical techniques are essential for assessing the stability of a new oral GLP-1 formulation?



A3: A combination of analytical techniques is necessary for a comprehensive stability assessment:

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the
  workhorse technique for separating the intact GLP-1 analog from its degradation products
  and impurities, allowing for quantification of purity and degradation.[14][18][21]
- Size-Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates and higher molecular weight species.[18]
- Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), MS is crucial for identifying the structure of degradation products.[17][22]
- Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the peptide and detect conformational changes that may be indicative of instability.

### **Data Presentation**

Table 1: Effect of pH on the Stability of Semaglutide in the Presence of Pepsin

| рН                                                          | Half-life (t½) in minutes |  |
|-------------------------------------------------------------|---------------------------|--|
| 2.6                                                         | 16                        |  |
| 5.0                                                         | 34                        |  |
| 7.0                                                         | >100                      |  |
| Data adapted from a study on oral semaglutide stability.[5] |                           |  |

Table 2: Influence of Temperature and pH on Semaglutide Degradation



| Temperature                   | рН        | Stability Assessment (24 hours) |
|-------------------------------|-----------|---------------------------------|
| 25°C                          | 1.2       | Relatively Stable               |
| 40°C                          | 1.2       | Relatively Stable               |
| 25°C                          | 4.5 - 5.5 | Higher Extent of Degradation    |
| 40°C                          | 4.5 - 5.5 | Higher Extent of Degradation    |
| This table summarizes finding | S         |                                 |

This table summarizes findings from a preformulation study on semaglutide.[14][15][23]

## **Experimental Protocols**

Protocol 1: In Vitro Pepsin Digestion Assay

Objective: To evaluate the enzymatic stability of a new oral GLP-1 formulation in simulated gastric fluid.

#### Materials:

- New oral GLP-1 formulation
- Simulated Gastric Fluid (SGF), USP (without pepsin)
- Pepsin (from porcine gastric mucosa)
- Hydrochloric acid (HCI) and Sodium hydroxide (NaOH) for pH adjustment
- RP-HPLC system with a suitable C18 column
- Incubator/shaker

#### Methodology:

Prepare SGF and adjust the pH to 2.0.



- Dissolve the oral GLP-1 formulation in the SGF to a final concentration of 1 mg/mL.
- Add pepsin to the solution to a final concentration of 3.2 mg/mL.
- Incubate the samples at 37°C with gentle agitation.
- At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
- Immediately quench the enzymatic reaction by adding a quenching solution (e.g., raising the pH to > 7.0 or adding an organic solvent like acetonitrile).
- Analyze the samples by RP-HPLC to determine the percentage of the intact GLP-1 analog remaining.
- Calculate the degradation rate and half-life of the GLP-1 analog.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

#### Materials:

- GLP-1 analog drug substance
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Hydrogen peroxide (3%)
- · Temperature and humidity controlled chambers
- Photostability chamber
- · LC-MS system

#### Methodology:



- Acid Hydrolysis: Incubate the GLP-1 analog solution in 0.1 N HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate the GLP-1 analog solution in 0.1 N NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat the GLP-1 analog solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance and a solution to dry heat at 80°C for 48 hours.
- Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- Analyze all stressed samples, along with an unstressed control, by LC-MS.
- Characterize the major degradation products by their mass-to-charge ratio and fragmentation patterns.
- Ensure the analytical method can adequately separate the intact drug from all major degradation products.

## **Visualizations**



Click to download full resolution via product page

Caption: Gastric Fate of an Oral GLP-1 Formulation.





Click to download full resolution via product page

Caption: Troubleshooting Low Bioavailability.





Click to download full resolution via product page

Caption: GLP-1 Receptor Signaling Cascade.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. seranovo.com [seranovo.com]
- 2. A Review on Semaglutide: An Oral Glucagon-Like Peptide 1 Receptor Agonist in Management of Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Opportunities in Delivering Oral Peptides and Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Efficacy and Safety of Oral Semaglutide PMC [pmc.ncbi.nlm.nih.gov]
- 6. FORMULATION DEVELOPMENT Innovative Drug Delivery Approaches for GLP-1 Agonists: Enhancing Medication Adherence & Treatment Outcomes [drug-dev.com]
- 7. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioengineer.org [bioengineer.org]
- 12. Clinical Pharmacokinetics of Oral Semaglutide: Analyses of Data from Clinical Pharmacology Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. theanalyticalscientist.com [theanalyticalscientist.com]
- 19. novofrontier.ai [novofrontier.ai]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]



- 23. citedrive.com [citedrive.com]
- To cite this document: BenchChem. [addressing stability issues of a new oral GLP-1 formulation]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12429277#addressing-stability-issues-of-a-new-oral-glp-1-formulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com